![molecular formula C8H11N3O3 B2840304 1-[(1R,2R)-2-羟基环戊基]三唑-4-羧酸 CAS No. 1909286-60-7](/img/structure/B2840304.png)

1-[(1R,2R)-2-羟基环戊基]三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

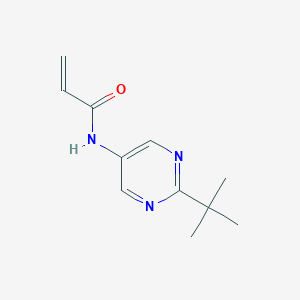

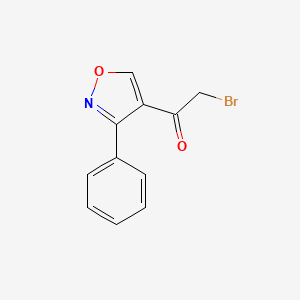

“1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” is a compound with the molecular weight of 197.19 . It is a powder at room temperature . The IUPAC name for this compound is 1-((1R,2R)-2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid .

Synthesis Analysis

The synthesis of triazole compounds, including “1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid”, can be achieved through various methods . One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes . This reaction is reliable, regioselective, and high-yielding .Molecular Structure Analysis

The molecular structure of “1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The compound also contains a hydroxycyclopentyl group and a carboxylic acid group .Chemical Reactions Analysis

Triazole compounds, including “1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

“1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 197.19 . The compound is stable under normal temperatures and pressures .科学研究应用

Application in Chemical Synthesis

Scientific Field

Chemical Synthesis

Summary of Application

The compound is used as a precursor in the synthesis of various organic molecules, particularly in the construction of triazole rings, which are valuable in multiple chemical applications.

Methods of Application

Synthetic chemists utilize this compound in catalytic cycles, often employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to yield 1,2,3-triazoles .

Results

The CuAAC reactions involving this compound typically result in high yields of the desired triazole products, indicating its efficacy as a reactant. However, specific yield percentages and statistical data are not detailed in the search results.

Application in Flow Chemistry

Scientific Field

Flow Chemistry

Summary of Application

This compound is used in flow chemistry processes for the efficient synthesis of 1,2,3-triazoles, which are valuable in various chemical and pharmaceutical applications.

Methods of Application

A protocol has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Results

The methodology has been successfully applied to synthesize an antiepileptic agent, resulting in a 96% isolated yield .

Application in Drug Design as a Bioisostere

Summary of Application

The compound’s carboxylic acid group can act as a bioisostere, aiding in the design of drugs with improved pharmacokinetic properties.

Methods of Application

Drug designers use this compound to replace traditional carboxylic acid groups in drug molecules to potentially improve their interaction with biological targets .

Results

While specific drugs developed using this approach are not detailed in the search results, the concept is a promising strategy in medicinal chemistry .

Application in Peptidomimetics

Scientific Field

Peptidomimetics

Summary of Application

The compound is used in the field of peptidomimetics to create molecules that mimic the structure and function of peptides. These molecules can resist enzymatic degradation and have enhanced bioavailability.

Methods of Application

The triazole ring serves as a non-hydrolyzable amide bond surrogate in the backbone of peptidomimetic structures. This is achieved through solid-phase synthesis techniques, allowing for rapid assembly and screening of libraries of compounds .

Results

Peptidomimetics containing the triazole ring have shown improved stability and potency in biological assays, although specific data on their efficacy is not detailed in the search results.

Application in Polymer Chemistry

Scientific Field

Polymer Chemistry

Summary of Application

This compound is instrumental in creating new polymers with potential applications in biomedicine, electronics, and materials science.

Methods of Application

The compound is incorporated into polymers through post-polymerization modification methods, which involve the cycloaddition of azides and alkynes to form triazole linkages within the polymer chains .

Results

The resulting polymers exhibit enhanced thermal stability and mechanical properties. Quantitative data on the improvements, however, are not provided in the search results.

Application in Catalysis

Scientific Field

Catalysis

Summary of Application

The compound’s triazole moiety is used in catalysis to facilitate various chemical reactions, including the synthesis of heterocyclic compounds and pharmaceuticals.

Methods of Application

Catalysts containing the triazole ring are developed for use in organic transformations, leveraging their ability to stabilize transition states and increase reaction rates .

Results

These catalysts have been shown to be effective in various reactions, leading to high turnover numbers and selectivity. Detailed performance metrics are not available in the search results.

Application in Agrochemistry

Scientific Field

Agrochemistry

Summary of Application

The compound is explored for its use in agrochemical formulations, particularly as a potential fungicide or herbicide due to its triazole core.

Methods of Application

It is synthesized and tested in various formulations to assess its efficacy in controlling plant diseases and pests .

未来方向

The future directions for “1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their versatile biological activities, these compounds could be synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .

属性

IUPAC Name |

1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPYANWHSJEFHD-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B2840228.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)

![N-(3-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2840234.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)

![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2840240.png)